ABBV-CLS-484 is an investigational small molecule inhibitor targeting protein tyrosine phosphatase non-receptor type 2 (PTPN2) and PTPN1, currently undergoing clinical trials for the treatment of solid tumors. It is recognized as a potential first-in-class, orally bioavailable compound designed to enhance anti-tumor immunity and improve responses to immunotherapy. The compound was developed collaboratively by AbbVie, the Broad Institute of MIT and Harvard, and Calico Life Sciences, with findings published in Nature highlighting its therapeutic potential and mechanisms of action .
ABBV-CLS-484 falls under the category of small-molecule inhibitors specifically designed for oncological applications. It has been classified as a dual inhibitor of PTPN2 and PTPN1, phosphatases that play critical roles in regulating immune responses and tumor growth. The compound's development was driven by the need for effective therapies targeting previously deemed "undruggable" proteins in cancer treatment .
The synthesis of ABBV-CLS-484 involves several sophisticated organic chemistry techniques. The process begins with commercially available 7-bromo-3-hydroxy-2-naphthoic acid, which undergoes a series of reactions including:
The final product's purity was confirmed through reverse-phase chromatography, achieving over 95% purity .
ABBV-CLS-484 features a complex molecular structure characterized by a fluorinated phenolic acylsulfamide core that mimics phosphotyrosine. The compound's structure allows it to effectively engage with the active sites of PTPN2 and PTPN1, leading to its inhibitory effects:
Crystallographic studies have provided detailed insights into these interactions, confirming how ABBV-CLS-484 occupies the active site and stabilizes essential catalytic residues .
ABBV-CLS-484 primarily functions through competitive inhibition of PTPN2 and PTPN1 by mimicking phosphotyrosine substrates. Key reactions include:
The mechanism of action for ABBV-CLS-484 involves enhancing anti-tumor immunity through dual pathways:
ABBV-CLS-484 exhibits several notable physical and chemical properties:
ABBV-CLS-484 is being explored primarily in oncology as a novel therapeutic agent targeting solid tumors. Its applications include:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: